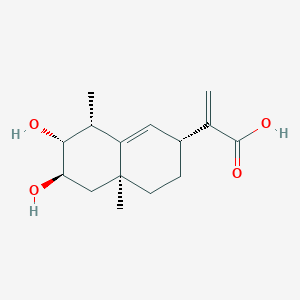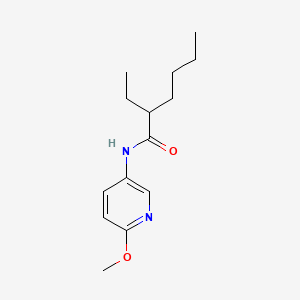
Ácido 2,3-dihidroxipterodóntico
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex dihydroxy acids often involves stereoselective methods, employing strategies like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. For example, Sasaki et al. (1997) described the stereoselective synthesis of a core building block for a related compound using these methods, highlighting the efficiency and precision required in synthesizing such molecules (Sasaki, Hamada, & Shioiri, 1997).
Molecular Structure Analysis
Molecular structure analysis of dihydroxy acids often involves spectroscopic techniques such as NMR and mass spectrometry. For instance, the formation of novel dihydroxy acids from arachidonic acid was confirmed through ultraviolet and mass spectrometric analysis, demonstrating the importance of detailed structural analysis in understanding these compounds (Maas, Turk, Oates, & Brash, 1982).
Chemical Reactions and Properties
Dihydroxy acids undergo various chemical reactions, including complexation and condensation. Bombi et al. (2007) studied the complexation properties of a similar dihydroxy acid with metals, providing insight into the chemical behavior and potential applications of such compounds in coordination chemistry (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).
Aplicaciones Científicas De Investigación
Actividad antiviral contra el virus de la influenza A (H1N1)
“Ácido 2,3-dihidroxipterodóntico”, también conocido como ácido pterodóntico, ha sido estudiado por su potencial actividad antiviral, particularmente contra el subtipo H1N1 del virus de la influenza A {svg_1}. El ácido pterodóntico es un sesquiterpeno de tipo eudesmano aislado de Laggera pterodonta (DC.), una hierba medicinal popular ampliamente distribuida en el suroeste de China {svg_2}.
Se encontró que la actividad antiviral del ácido pterodóntico era relativamente cercana a la de la ribavirina, un medicamento utilizado para tratar algunas infecciones virales {svg_3}. Se preparó una serie de derivados del ácido pterodóntico y se demostró que tenían actividades antivirales contra el virus de la influenza A (H1N1) significativamente mejoradas, lo que proporciona más oportunidades para el tratamiento de enfermedades respiratorias virales {svg_4}.
Inhibición de la replicación viral y la inflamación
También se ha encontrado que el ácido pterodóntico inhibe la replicación viral y la inflamación inducida por el virus de la influenza A {svg_5}. No inhibe directamente la neuraminidasa (NA), una enzima en la superficie de los virus de la influenza que permite que el virus se libere de la célula huésped {svg_6}.
En cambio, el ácido pterodóntico parece bloquear la exportación nuclear de los complejos de ribonucleoproteína viral (RNP), inhibiendo así la replicación del virus de la influenza A {svg_7}. Además, puede atenuar significativamente la expresión de moléculas proinflamatorias como IL-6, MIP-1, MCP-1 e IP-10 inducidas por el virus de la influenza A humana (H1N1) y de manera similar regular a la baja la expresión de citocinas y quimiocinas inducidas por el virus de la influenza A aviar (H9N2) {svg_8}.
Mecanismo De Acción
Target of Action
It is known to interact with enzymes such as decarboxylases
Mode of Action
The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that 2,3-Dihydroxypterodontic acid may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism
Result of Action
Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.
Propiedades
IUPAC Name |
2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUMTSGGLOUCH-WHLPLNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)

